4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one typically involves the condensation of pyrrole with an appropriate aldehyde, followed by cyclization and reduction steps. One common method involves the use of acid chlorides and aldehydes under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Red Chlorophyll Catabolite: A compound with a similar fused ring system, involved in chlorophyll degradation.
Primary Fluorescent Chlorophyll Catabolite: Another related compound with applications in plant biology and biochemistry.
Uniqueness
4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one is unique due to its specific ring structure and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations and its potential in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C7H7NO |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4,5-dihydro-1H-cyclopenta[b]pyrrol-6-one |
InChI |
InChI=1S/C7H7NO/c9-6-2-1-5-3-4-8-7(5)6/h3-4,8H,1-2H2 |
InChI Key |
DCEFFSMKXPNLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.